molecular formula C12H20N4O3 B1528105 3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester CAS No. 1250998-08-3

3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

Cat. No. B1528105
CAS RN: 1250998-08-3
M. Wt: 268.31 g/mol
InChI Key: HLQJVHQCQPXTAJ-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

This compound, with its complex heterocyclic structure, is of interest in pharmaceutical research. The presence of multiple nitrogen atoms and the potential for varied functionalization make it a candidate for the development of new therapeutic agents. Its structural similarity to known bioactive heterocycles suggests potential uses in designing drugs with analgesic, anti-inflammatory, or antipyretic effects .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analysis. Its unique molecular signature would help in the calibration of instruments like HPLC and LC-MS, ensuring accurate identification and quantification of similar compounds in complex mixtures .

Material Science

The tert-butyl ester group and the azulene moiety offer interesting properties for material science. These could be explored for the development of novel organic semiconductors or as components in light-emitting diodes (LEDs), given their potential for electron-rich characteristics .

Biochemical Studies

Due to its potential biochemical activity, this compound could be used in enzyme inhibition studies. It might act as a precursor for synthesizing inhibitors targeting enzymes like carbonic anhydrase or cholinesterase, which are relevant in conditions such as glaucoma or Alzheimer’s disease .

Agrochemical Research

Compounds with triazolo and diazepine rings have been explored for their agrochemical properties. This particular compound could be investigated for its efficacy as a fungicide or insecticide, contributing to the protection of crops and yield enhancement .

Biocidal Products

Given the increasing need for new biocidal substances, this compound’s structure suggests potential applications in the development of biocides. Its efficacy against a range of microorganisms could be assessed, particularly in healthcare settings to prevent hospital-acquired infections .

Synthetic Organic Chemistry

As a synthetic intermediate, this compound could be used in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a valuable building block in the synthesis of larger, more complex organic molecules .

Neuropharmacology

The structural features of this compound indicate possible applications in neuropharmacology. It could be used in the synthesis of compounds targeting neurotransmitter receptors, potentially leading to new treatments for neurological disorders .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-9-13-14-10(8-17)16(9)7-6-15/h17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQJVHQCQPXTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
3-Hydroxymethyl-4,5,7,8-Tetrahydro-1,2,3A,6-Tetraaza-Azulene-6-Carboxylic Acid Tert-Butyl Ester

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